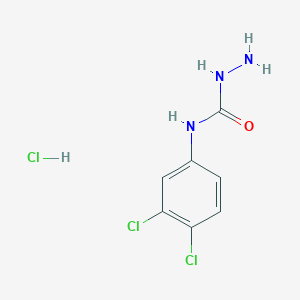
4-(3,4-Dichlorophenyl)semicarbazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)semicarbazide hydrochloride is a chemical compound with the molecular formula C7H7Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a semicarbazide group attached to a dichlorophenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)semicarbazide hydrochloride typically involves the reaction of 3,4-dichloroaniline with semicarbazide hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the semicarbazide derivative. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the semicarbazide group to other functional groups.
Substitution: The dichlorophenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
4-(3,4-Dichlorophenyl)semicarbazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of pharmaceuticals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets. The semicarbazide group can form covalent bonds with various biomolecules, affecting their function. The dichlorophenyl ring may also interact with cellular components, leading to changes in cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dichlorophenyl)semicarbazide
- 4-(3,4-Dichlorophenyl)urea
- 3,4-Dichloroaniline
Uniqueness
4-(3,4-Dichlorophenyl)semicarbazide hydrochloride is unique due to the presence of both the semicarbazide group and the dichlorophenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H8Cl3N3O |
|---|---|
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
1-amino-3-(3,4-dichlorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N3O.ClH/c8-5-2-1-4(3-6(5)9)11-7(13)12-10;/h1-3H,10H2,(H2,11,12,13);1H |
Clé InChI |
WBUIWNCRDCUIHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NN)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
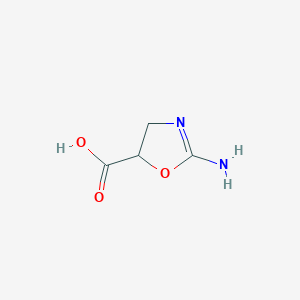
![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
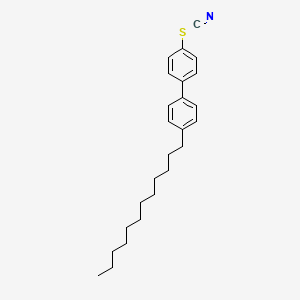

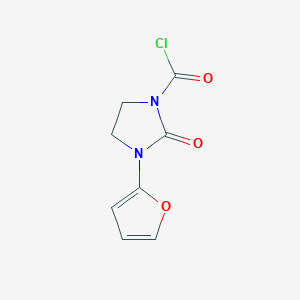

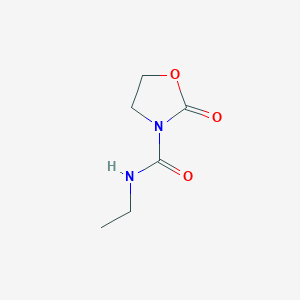

![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)

